molecular formula C14H21NO B13859494 N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-methylpropan-1-amine

N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-methylpropan-1-amine

Cat. No.: B13859494
M. Wt: 219.32 g/mol
InChI Key: KGLDYYNAKVZFSK-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of amines It is characterized by the presence of a chromenyl group attached to an amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-methylpropan-1-amine typically involves the reaction of 3,4-dihydro-2H-chromen-6-ylmethyl chloride with 2-methylpropan-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The chromenyl group can be reduced to form dihydro derivatives.

    Substitution: The amine group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Dihydro derivatives.

    Substitution: Amides or other substituted amine derivatives.

Scientific Research Applications

N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-methylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the chromenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dihydro-2H-chromen-6-ylmethyl)amine hydrochloride
  • (2,2-Dimethyl-3,4-dihydro-2H-chromen-4-yl)amine hydrochloride
  • (2-Methyl-1-benzofuran-7-yl)amine hydrochloride

Uniqueness

N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-methylpropan-1-amine is unique due to its specific combination of a chromenyl group and an amine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-methylpropan-1-amine

InChI

InChI=1S/C14H21NO/c1-11(2)9-15-10-12-5-6-14-13(8-12)4-3-7-16-14/h5-6,8,11,15H,3-4,7,9-10H2,1-2H3

InChI Key

KGLDYYNAKVZFSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=CC2=C(C=C1)OCCC2

Origin of Product

United States

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